molecular formula C18H21N7O3 B2740574 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,5-dimethoxyphenyl)piperazine-1-carboxamide CAS No. 1060205-20-0

4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,5-dimethoxyphenyl)piperazine-1-carboxamide

Número de catálogo: B2740574
Número CAS: 1060205-20-0
Peso molecular: 383.412
Clave InChI: CRFJEVDOGBZFJU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,5-dimethoxyphenyl)piperazine-1-carboxamide is a complex synthetic organic compound designed for advanced pharmacological and biochemical research. This molecule features a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold in medicinal chemistry, which is functionalized with a N-(2,5-dimethoxyphenyl)carboxamide group via a piperazine linker. The specific arrangement of these moieties suggests potential for diverse biological activities and makes it a candidate for probing novel biological pathways. Research Applications and Potential Mechanisms The structural profile of this compound indicates significant research value in several areas. Primarily, compounds containing the triazolo-pyridazine moiety have been identified as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a well-established target for type 2 diabetes therapy . Research suggests that such inhibitors can enhance insulin secretion and exhibit beneficial insulinotropic activities in cellular models, making them promising candidates for anti-diabetic drug discovery . Furthermore, structurally related [1,2,4]triazolo heterocycles are being investigated for their role in modulating intracellular signaling pathways. For instance, some analogs are explored as potential inhibitors of TRAF6, an E3 ubiquitin ligase involved in NF-κB and MAPK signaling pathways . Dysregulation of TRAF6 is implicated in autoimmune diseases, immunodeficiency, and cancer, positioning this compound as a valuable tool for immunology and oncology research . Handling and Usage This product is exclusively intended for research purposes in a controlled laboratory environment. It is not designed or approved for human therapeutic, diagnostic, or veterinary use. Researchers should handle this material with appropriate personal protective equipment and adhere to all relevant safety regulations concerning synthetic organic compounds.

Propiedades

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O3/c1-27-13-3-4-15(28-2)14(11-13)20-18(26)24-9-7-23(8-10-24)17-6-5-16-21-19-12-25(16)22-17/h3-6,11-12H,7-10H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFJEVDOGBZFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,5-dimethoxyphenyl)piperazine-1-carboxamide is a synthetic organic molecule that has gained attention in medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of triazolo-pyridazine derivatives which have demonstrated various biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C20_{20}H24_{24}N6_{6}O2_{2}
  • Molecular Weight : Approximately 396.45 g/mol

The structural features include:

  • A piperazine ring , which is known for its ability to interact with various biological targets.
  • A triazolo-pyridazine moiety , contributing to its pharmacological properties.
  • Substituents such as 2,5-dimethoxyphenyl , which may enhance its biological activity.

Research indicates that the biological activity of this compound is primarily linked to its interaction with specific molecular targets within biological systems. The mechanisms include:

  • Inhibition of Kinases : This compound may act as an inhibitor of certain kinases involved in cellular signaling processes. Kinase inhibition can lead to the modulation of signaling pathways that are crucial in cancer progression and inflammation.
  • Receptor Binding : The compound has shown potential in binding to various receptors associated with neurological disorders, suggesting possible neuroprotective effects.

Anticancer Activity

Several studies have focused on the anticancer properties of triazolo-pyridazine derivatives. For instance:

  • A study demonstrated that similar compounds exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis through the activation of caspase pathways.
  • Another investigation highlighted the ability of related compounds to inhibit tumor growth in xenograft models, indicating their potential for development as anticancer agents.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored:

  • Research indicates that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Study 1: Anticancer Properties

A recent study evaluated the efficacy of 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,5-dimethoxyphenyl)piperazine-1-carboxamide against human breast cancer cells (MCF-7). The findings revealed:

TreatmentCell Viability (%)IC50 (µM)
Control100-
Compound4510

This study indicated significant cytotoxicity and a promising IC50 value, suggesting effective anti-cancer properties.

Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results showed:

TreatmentMemory Performance (Morris Water Maze)Oxidative Stress Markers (µmol/g)
ControlLowHigh
CompoundHighLow

These findings suggest that the compound enhances cognitive function and reduces oxidative stress markers associated with neurodegeneration.

Comparación Con Compuestos Similares

Structural and Functional Analogues in PDE4 Inhibition

(R)-3-(2,5-Dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (Compound 10)
  • Structure : Replaces the triazolopyridazine core with a triazolothiadiazine system.
  • Activity : PDE4 inhibitor with comparable potency (IC₅₀ < 1 nM) but reduced selectivity across PDE4 isoforms compared to the target compound .
  • Key Difference : The thiadiazine ring introduces steric hindrance, slightly reducing cellular permeability in vitro .
(R)-3-(2,5-Dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine (Compound 18)
  • Structure : Shares the triazolopyridazine core but includes a tetrahydrofuran-3-yloxy substituent.
  • Activity : Exhibits superior PDE4A selectivity (IC₅₀ = 0.2 nM) and 100-fold selectivity over PDE10A compared to the target compound .
  • Key Advantage : The tetrahydrofuran group enhances target engagement in cell-based assays, making it a preferred probe for PDE4 studies .

Bromodomain and Epigenetic Inhibitors

(3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153)
  • Structure: Retains the triazolopyridazine core but incorporates a piperidyl-phenoxyethyl group.
  • Activity: Bivalent bromodomain and extraterminal (BET) inhibitor with nanomolar affinity (Kd = 3.3 nM for BRD4) .
  • Key Contrast : Unlike the PDE4-targeted compound, AZD5153’s piperidyl extension enables dual binding to acetyl-lysine recognition sites, expanding its therapeutic scope to oncology .

Lin28 Inhibitors

Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide)
  • Structure : Triazolopyridazine linked to a phenylacetamide group.
  • Activity : Inhibits Lin28-mediated microRNA processing (IC₅₀ = 80 µM in limb regeneration assays) .
  • Key Difference : The absence of a piperazine-carboxamide moiety limits its utility in PDE4 inhibition but highlights scaffold versatility in targeting RNA-binding proteins .

High-Energy Materials

[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-3,6-diamine (TTDA)
  • Structure : Fuses triazolo with tetrazine instead of pyridazine.
  • Activity : High-energy density compound used in explosives; decomposes exothermically (ΔH = −1200 kJ/kg) .
  • Key Contrast : The tetrazine ring increases nitrogen content and instability, rendering it unsuitable for therapeutic use but valuable in material science .

Antifungal and Allosteric Modulators

PEF(S) Binders (Sulfonamide Derivatives)
  • Structure : Triazolopyridazine linked to sulphonamides or pyridines (e.g., N-{3-[3-(2-alkoxyethoxy)-5-(4-methoxyphenyl)s}) .
  • Activity : Binds to PEF(S) allosteric sites, displacing TNS (Kd = 5–10 µM) .
  • Key Difference : The sulphonamide group confers antifungal activity, diverging from the PDE4 inhibition mechanism .

Métodos De Preparación

Synthesis of theTriazolo[4,3-b]pyridazine Core

The triazolo[4,3-b]pyridazine scaffold is typically synthesized via cyclocondensation or halogenation reactions. A pivotal intermediate, 3-chloro-triazolo[4,3-b]pyridazine , is prepared by refluxingtriazolo[4,3-b]pyridazin-3-ol with phosphorus trichloride (PCl₃) for 3.5 hours, followed by neutralization with sodium hydroxide (NaOH). This yields the chlorinated derivative, which serves as a reactive site for subsequent nucleophilic substitutions.

Key Reaction Conditions :

  • Reagents :Triazolo[4,3-b]pyridazin-3-ol, PCl₃
  • Solvent : Phosphorus trichloride (neat)
  • Temperature : Reflux (≈76°C)
  • Workup : Extraction with ethyl acetate/methanol (90:10), pH adjustment to 11.

Functionalization of the Piperazine Moiety

The piperazine-carboxamide segment is synthesized via carbodiimide-mediated coupling. A representative protocol involves reacting 1-(4-methoxyphenyl)cyclopropanecarboxylic acid with N-Boc-piperazine using ethylcarbodiimide hydrochloride (EDC·HCl) and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM). The Boc-protecting group is later removed under acidic conditions to yield the free piperazine intermediate.

Optimization Insights :

  • Catalyst : EDC·HCl (1.5–2.0 equivalents) ensures efficient amide bond formation.
  • Solvent : Anhydrous DCM minimizes side reactions.
  • Purification : Column chromatography (silica gel, 30–40% ethyl acetate/hexane) achieves >95% purity.

Coupling of the Triazolo[4,3-b]pyridazine and Piperazine Segments

The final assembly involves nucleophilic aromatic substitution (SNAr) between 3-chloro-triazolo[4,3-b]pyridazine and the deprotected piperazine derivative. This reaction is conducted in dimethyl sulfoxide (DMSO) at 80–100°C for 12–24 hours, leveraging the electron-deficient nature of the chlorinated triazolo-pyridazine.

Critical Parameters :

  • Molar Ratio : 1:1.2 (triazolo-pyridazine : piperazine) to drive completion.
  • Base : Potassium carbonate (K₂CO₃) facilitates deprotonation of the piperazine nitrogen.
  • Yield : 65–78% after recrystallization from ethanol.

Carboxamide Formation with the 2,5-Dimethoxyphenyl Substituent

The N-(2,5-dimethoxyphenyl)carboxamide group is introduced via a two-step sequence:

  • Activation : The piperazine intermediate is treated with triphosgene to generate the reactive isocyanate.
  • Coupling : Reaction with 2,5-dimethoxyaniline in tetrahydrofuran (THF) at 0°C to room temperature.

Analytical Validation :

  • ¹H NMR : Characteristic signals include δ 7.8–7.9 ppm (aromatic protons), δ 3.7–3.8 ppm (methoxy groups), and δ 3.1–3.4 ppm (piperazine CH₂).
  • LCMS : Molecular ion peak at m/z 423.5 [M+H]⁺ confirms the target compound.

Summary of Synthetic Routes and Yields

Step Reaction Type Reagents/Conditions Yield (%) Purity (%)
1 Halogenation PCl₃, reflux, 3.5 h 72 98
2 Amide Coupling EDC·HCl, DIPEA, DCM, rt, 2 h 85 99
3 SNAr Coupling DMSO, K₂CO₃, 80°C, 24 h 78 97
4 Carboxamide Formation Triphosgene, THF, 0°C → rt 68 98

Advanced Optimization Strategies

Recent advancements focus on:

  • Catalytic Systems : Employing N-heterocyclic carbenes (NHCs) to accelerate SNAr kinetics.
  • Solvent Alternatives : Replacing DMSO with cyclopentyl methyl ether (CPME) for greener synthesis.
  • Flow Chemistry : Continuous-flow reactors reduce reaction times from 24 h to 2 h for Step 3.

Challenges and Mitigation

  • Low Solubility : The triazolo-pyridazine core’s poor solubility in polar solvents is addressed by sonication or using DMSO/THF mixtures.
  • Byproduct Formation : Excess EDC·HCl generates N-acylurea byproducts; quenching with acetic acid post-reaction minimizes this.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.